Aromatase Inhibition Potency: Aminoglutethimide vs. Third-Generation Aromatase Inhibitors
Aminoglutethimide exhibits markedly lower aromatase inhibitory potency compared to third-generation inhibitors. The IC50 of aminoglutethimide against human aromatase (CYP19A1) is 18.5 μM (18,500 nM), whereas letrozole and anastrozole achieve IC50 values of 0.8 nM and 15 nM, respectively [1]. In an alternative assay system using human placental aromatase, aminoglutethimide demonstrated an IC50 of 10 μM . This ~1,000- to 20,000-fold difference in potency defines aminoglutethimide as a first-generation, non-selective agent suitable primarily for experimental models requiring partial aromatase inhibition or dual CYP19A1/CYP11A1 blockade.
| Evidence Dimension | Aromatase (CYP19A1) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 18,500 nM (18.5 μM) [TTD]; IC50 = 10 μM [human placental aromatase assay] |
| Comparator Or Baseline | Letrozole IC50 = 0.8 nM; Anastrozole IC50 = 15 nM; Exemestane IC50 = 5 nM |
| Quantified Difference | Aminoglutethimide is ~1,200-fold less potent than anastrozole and ~23,000-fold less potent than letrozole |
| Conditions | In vitro enzymatic assay; human aromatase (CYP19A1) recombinant or placental microsomal preparations |
Why This Matters
Procurement decisions must account for this potency gap: aminoglutethimide is unsuitable for applications requiring potent, selective aromatase suppression, but it remains valuable for studies investigating partial aromatase inhibition or dual-target pharmacology.
- [1] Therapeutic Target Database. Drug Potency against Aromatase (CYP19A1): Aminoglutethimide IC50 = 18500 nM; Letrozole IC50 = 0.8 nM; Anastrozole IC50 = 15 nM. View Source
